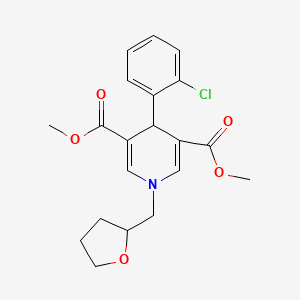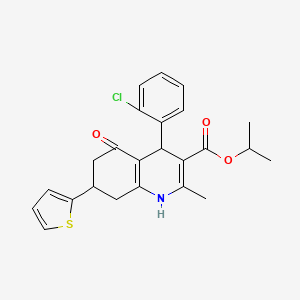
5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as DM-235, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-235 belongs to the thiazolone class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect against oxidative stress. 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. It has also been extensively studied for its potential therapeutic applications, which provides a strong scientific basis for further research.
However, there are also some limitations to the use of 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments. It has been shown to exhibit low solubility in water, which can make it difficult to administer in certain experimental settings. 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been shown to exhibit low bioavailability, which may limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticle-based delivery systems. Another area of interest is the investigation of 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, further research is needed to fully understand the mechanism of action of 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one and to identify potential new therapeutic targets for the compound.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in a variety of scientific research fields. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(2,4-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-4-8-20(11-12)18-19-17(21)16(24-18)9-13-6-7-14(22-2)10-15(13)23-3/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVUOLOTIYCBAX-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B3956954.png)
![1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3956971.png)
![8-methoxy-3-(7-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B3956992.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)


![1-(benzylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957006.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)
![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)

![5-hydroxy-7-[(2-methyl-2-propen-1-yl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3957029.png)
methanone](/img/structure/B3957042.png)

